1-(Thiazol-2-yl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(Thiazol-2-yl)cyclobutane-1-carboxylic acid is a heterocyclic compound featuring a thiazole ring attached to a cyclobutane ring with a carboxylic acid functional group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
The synthesis of 1-(Thiazol-2-yl)cyclobutane-1-carboxylic acid typically involves the formation of the thiazole ring followed by its attachment to the cyclobutane ring. Common synthetic routes include:
Chemical Reactions Analysis
1-(Thiazol-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the thiazole ring, leading to various derivatives.
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Thiazol-2-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Thiazol-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
1-(Thiazol-2-yl)cyclobutane-1-carboxylic acid can be compared with other thiazole-containing compounds:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An antineoplastic drug with a thiazole ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H9NO2S |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H9NO2S/c10-7(11)8(2-1-3-8)6-9-4-5-12-6/h4-5H,1-3H2,(H,10,11) |
InChI Key |
OWTLJKCLDAROKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=NC=CS2)C(=O)O |
Origin of Product |
United States |
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